Cas no 1500020-05-2 (N4-Cyclohexyl-N6,2-dimethylpyrimidine-4,6-diamine)

N4-Cyclohexyl-N6,2-dimethylpyrimidine-4,6-diamine is a substituted pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a cyclohexyl group at the N4 position and methyl substituents at the N6 and C2 positions, contributing to its unique steric and electronic properties. This compound may serve as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors or antimicrobial agents. The cyclohexyl moiety enhances lipophilicity, potentially improving membrane permeability, while the dimethylpyrimidine core offers a stable scaffold for further functionalization. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in medicinal chemistry.
N4-Cyclohexyl-N6,2-dimethylpyrimidine-4,6-diamine structure
1500020-05-2 structure
Product name:N4-Cyclohexyl-N6,2-dimethylpyrimidine-4,6-diamine
CAS No:1500020-05-2
MF:C12H20N4
MW:220.314002037048
CID:5047894

N4-Cyclohexyl-N6,2-dimethylpyrimidine-4,6-diamine Chemical and Physical Properties

Names and Identifiers

    • N4-cyclohexyl-N6,2-dimethylpyrimidine-4,6-diamine
    • 4-N-cyclohexyl-6-N,2-dimethylpyrimidine-4,6-diamine
    • N4-Cyclohexyl-N6,2-dimethylpyrimidine-4,6-diamine
    • Inchi: 1S/C12H20N4/c1-9-14-11(13-2)8-12(15-9)16-10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H2,13,14,15,16)
    • InChI Key: DMCURJGVAYZVTI-UHFFFAOYSA-N
    • SMILES: N(C1C=C(NC)N=C(C)N=1)C1CCCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 203
  • Topological Polar Surface Area: 49.8
  • XLogP3: 3

N4-Cyclohexyl-N6,2-dimethylpyrimidine-4,6-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1967-4956-5g
N4-cyclohexyl-N6,2-dimethylpyrimidine-4,6-diamine
1500020-05-2 95%+
5g
$1005.0 2023-09-06
TRC
N307096-1g
N4-Cyclohexyl-N6,2-dimethylpyrimidine-4,6-diamine
1500020-05-2
1g
$ 475.00 2022-06-03
Life Chemicals
F1967-4956-10g
N4-cyclohexyl-N6,2-dimethylpyrimidine-4,6-diamine
1500020-05-2 95%+
10g
$1407.0 2023-09-06
TRC
N307096-500mg
N4-Cyclohexyl-N6,2-dimethylpyrimidine-4,6-diamine
1500020-05-2
500mg
$ 320.00 2022-06-03
Life Chemicals
F1967-4956-2.5g
N4-cyclohexyl-N6,2-dimethylpyrimidine-4,6-diamine
1500020-05-2 95%+
2.5g
$670.0 2023-09-06
Life Chemicals
F1967-4956-0.5g
N4-cyclohexyl-N6,2-dimethylpyrimidine-4,6-diamine
1500020-05-2 95%+
0.5g
$318.0 2023-09-06
TRC
N307096-100mg
N4-Cyclohexyl-N6,2-dimethylpyrimidine-4,6-diamine
1500020-05-2
100mg
$ 95.00 2022-06-03
Life Chemicals
F1967-4956-1g
N4-cyclohexyl-N6,2-dimethylpyrimidine-4,6-diamine
1500020-05-2 95%+
1g
$335.0 2023-09-06
Life Chemicals
F1967-4956-0.25g
N4-cyclohexyl-N6,2-dimethylpyrimidine-4,6-diamine
1500020-05-2 95%+
0.25g
$302.0 2023-09-06

Additional information on N4-Cyclohexyl-N6,2-dimethylpyrimidine-4,6-diamine

Professional Introduction to N4-Cyclohexyl-N6,2-dimethylpyrimidine-4,6-diamine (CAS No. 1500020-05-2)

N4-Cyclohexyl-N6,2-dimethylpyrimidine-4,6-diamine is a significant compound in the field of pharmaceutical chemistry, characterized by its complex and highly functionalized molecular structure. This compound, identified by the CAS number 1500020-05-2, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple substituents, including cyclohexyl and dimethyl groups, contributes to its unique chemical properties and reactivity, making it a valuable scaffold for medicinal chemists.

The molecular architecture of N4-Cyclohexyl-N6,2-dimethylpyrimidine-4,6-diamine encompasses a pyrimidine core, which is a well-known pharmacophore in drug design. Pyrimidine derivatives are widely recognized for their biological activity and have been extensively studied for their roles in various therapeutic areas, including oncology, antiviral treatments, and immunomodulation. The specific substitution pattern in this compound enhances its interactions with biological targets, potentially leading to improved efficacy and selectivity.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. The N4-Cyclohexyl-N6,2-dimethylpyrimidine-4,6-diamine structure presents an attractive platform for designing such inhibitors due to its ability to modulate enzyme activity through precise steric and electronic interactions. Studies have shown that pyrimidine-based compounds can effectively interfere with the ATP-binding pockets of kinases, thereby inhibiting their function.

One of the most compelling aspects of this compound is its potential to serve as a lead molecule for drug discovery programs. The combination of the cyclohexyl and dimethyl substituents not only enhances solubility but also improves metabolic stability, crucial factors for pharmaceutical candidates. Furthermore, the diamine functionality allows for further derivatization, enabling chemists to fine-tune the properties of the compound to meet specific pharmacological requirements.

The synthesis of N4-Cyclohexyl-N6,2-dimethylpyrimidine-4,6-diamine involves multi-step organic transformations that highlight the synthetic versatility of pyrimidine derivatives. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that the compound is suitable for preclinical and clinical studies. The use of modern techniques such as transition metal-catalyzed reactions and asymmetric synthesis has further streamlined the production process.

Recent research has demonstrated the biological activity of N4-Cyclohexyl-N6,2-dimethylpyrimidine-4,6-diamine in various in vitro and in vivo models. These studies have revealed promising results in terms of anti-proliferative effects on cancer cell lines and modulation of inflammatory pathways. The compound's ability to interact with specific protein targets suggests that it may have therapeutic potential in treating a range of diseases beyond cancer.

The development of novel pharmaceutical agents relies heavily on understanding the structure-activity relationships (SAR) of candidate compounds. N4-Cyclohexyl-N6,2-dimethylpyrimidine-4,6-diamine has been subjected to extensive SAR studies to identify key structural features responsible for its biological activity. These studies have provided valuable insights into optimizing the compound's properties for better pharmacokinetic profiles and reduced side effects.

In conclusion, N4-Cyclohexyl-N6,2-dimethylpyrimidine-4,6-diamine (CAS No. 1500020-05-2) represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and promising biological activity make it a compelling candidate for further development as a therapeutic agent. As research continues to uncover new applications for this compound, it is likely to play an important role in addressing unmet medical needs.

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